4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile
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Overview
Description
4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile is a complex organic compound featuring a pyridine ring substituted with bromine and chlorine, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 5-bromo-2-chloropyridine, is subjected to a carbonylation reaction to introduce the carbonyl group at the 3-position.
Piperazine Coupling: The carbonylated pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl-pyridine intermediate.
Benzonitrile Introduction: Finally, the piperazinyl-pyridine intermediate is coupled with a benzonitrile derivative through a nucleophilic substitution reaction to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for carbonylation, automated continuous flow systems for piperazine coupling, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group on the pyridine ring, converting it to a hydroxyl group.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: Used in studies to understand the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: Employed in the design of chemical probes to investigate cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
- 4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzamide
- 4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]phenol
Comparison:
- Structural Differences: The presence of different functional groups (e.g., nitrile vs. amide or phenol) can significantly alter the compound’s chemical properties and biological activity.
- Biological Activity: The nitrile group in 4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile may confer unique binding properties to biological targets, making it more effective in certain applications compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[[4-(5-bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN4O/c19-15-9-16(17(20)22-11-15)18(25)24-7-5-23(6-8-24)12-14-3-1-13(10-21)2-4-14/h1-4,9,11H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEINJKBCMXUOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C(=O)C3=C(N=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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